Cas no 1822771-80-1 (6-Methoxy-1,2,4-benzenetriol)

6-Methoxy-1,2,4-benzenetriol 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-1,2,4-benzenetriol
- 1,3,4-trihydroxy-5-methoxybenzene
- SCHEMBL67495
- 6-methoxybenzene-1,2,4-triol
- 1822771-80-1
- EN300-1853738
-
- インチ: 1S/C7H8O4/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,8-10H,1H3
- InChIKey: VSDLFGSMYAHCKA-UHFFFAOYSA-N
- SMILES: C1(O)=C(OC)C=C(O)C=C1O
計算された属性
- 精确分子量: 156.04225873g/mol
- 同位素质量: 156.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 69.9Ų
じっけんとくせい
- 密度みつど: 1.436±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 323.1±22.0 °C(Predicted)
- 酸度系数(pKa): 9.21±0.15(Predicted)
6-Methoxy-1,2,4-benzenetriol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853738-5.0g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 5g |
$3355.0 | 2023-06-01 | ||
Enamine | EN300-1853738-10g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 10g |
$4974.0 | 2023-09-18 | ||
Enamine | EN300-1853738-0.1g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 0.1g |
$1019.0 | 2023-09-18 | ||
Enamine | EN300-1853738-10.0g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 10g |
$4974.0 | 2023-06-01 | ||
Enamine | EN300-1853738-0.05g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 0.05g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1853738-5g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 5g |
$3355.0 | 2023-09-18 | ||
Enamine | EN300-1853738-1g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1853738-0.5g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 0.5g |
$1111.0 | 2023-09-18 | ||
Enamine | EN300-1853738-1.0g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 1g |
$1157.0 | 2023-06-01 | ||
Enamine | EN300-1853738-0.25g |
6-methoxybenzene-1,2,4-triol |
1822771-80-1 | 0.25g |
$1065.0 | 2023-09-18 |
6-Methoxy-1,2,4-benzenetriol 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
6-Methoxy-1,2,4-benzenetriolに関する追加情報
6-Methoxy-1,2,4-benzenetriol (CAS No. 1822771-80-1): A Comprehensive Overview
6-Methoxy-1,2,4-benzenetriol (CAS No. 1822771-80-1) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This compound is characterized by its 6-methoxy substituent and the presence of three hydroxyl groups on the benzene ring, which contribute to its distinct reactivity and biological activity.
The chemical structure of 6-Methoxy-1,2,4-benzenetriol is particularly intriguing due to the combination of the methoxy group and the trihydroxy substitution. The methoxy group is known for its electron-donating properties, which can influence the compound's reactivity and stability. The trihydroxy substitution on the benzene ring provides multiple sites for hydrogen bonding and coordination, making it a valuable building block for the synthesis of more complex molecules.
In the realm of pharmaceutical research, 6-Methoxy-1,2,4-benzenetriol has shown promise as a potential lead compound for drug development. Recent studies have explored its antioxidant properties and its ability to modulate various biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that 6-Methoxy-1,2,4-benzenetriol exhibits potent antioxidant activity, which could be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant properties, 6-Methoxy-1,2,4-benzenetriol has also been investigated for its anti-inflammatory effects. Inflammatory responses are central to many chronic diseases, and compounds that can effectively reduce inflammation are highly sought after. A 2023 study in the Inflammation Research journal demonstrated that 6-Methoxy-1,2,4-benzenetriol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
In materials science, 6-Methoxy-1,2,4-benzenetriol has found applications in the development of advanced functional materials. Its unique chemical structure makes it an excellent precursor for the synthesis of polymers and coordination complexes with tailored properties. For example, a 2023 study in the Molecular Materials journal reported the synthesis of a novel polymer using 6-Methoxy-1,2,4-benzenetriol as a monomer. The resulting polymer exhibited high thermal stability and excellent mechanical strength, making it suitable for use in high-performance applications such as electronics and aerospace.
The environmental chemistry community has also taken an interest in 6-Methoxy-1,2,4-benzenetriol. Environmental pollutants are a growing concern worldwide, and compounds that can help mitigate their impact are highly valuable. A 2023 study in the Environmental Science & Technology journal explored the use of 6-Methoxy-1,2,4-benzenetriol-based materials for removing heavy metals from water. The results showed that these materials have high adsorption capacities and can effectively remove contaminants such as lead and mercury from aqueous solutions.
The synthesis of 6-Methoxy-1,2,4-benzenetriol is typically achieved through multi-step processes involving aromatic substitution reactions and functional group manipulations. One common synthetic route involves starting from catechol (1,2-dihydroxybenzene) or resorcinol (1,3-dihydroxybenzene), followed by methylation to introduce the methoxy group and subsequent hydroxylation to complete the trihydroxy substitution. Advances in green chemistry have led to more sustainable synthetic methods that minimize waste and reduce environmental impact.
In conclusion, 6-Methoxy-1,2,4-benzenetriol (CAS No. 1822771-80-1) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure endows it with valuable properties such as antioxidant activity, anti-inflammatory effects, and utility in materials science and environmental remediation. Ongoing research continues to uncover new possibilities for this compound, making it an exciting area of study for chemists and researchers across various disciplines.
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